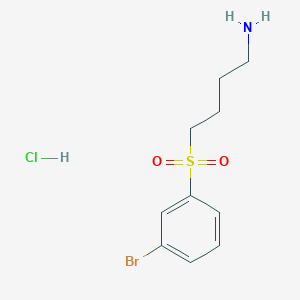

4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride

Descripción

Historical Development and Discovery

The discovery and development of 4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride emerges from the broader historical trajectory of sulfonamide chemistry, which began with groundbreaking work in the early twentieth century. The foundational sulfonamide research commenced with Gerhard Domagk's pioneering investigations at Bayer Laboratories of the Imperial German Chemical Company Farben conglomerate in Germany, where Prontosil was discovered in 1932. This early work established the fundamental principles of sulfonamide synthesis and biological activity that would later inform the development of more sophisticated derivatives. The historical progression from simple sulfanilamide structures to complex molecules like this compound demonstrates the evolution of synthetic chemistry capabilities over the past century.

The systematic development of halogenated benzenesulfonyl derivatives represents a natural progression in sulfonamide chemistry, building upon the established understanding that structural modifications to the aromatic ring can significantly influence chemical properties and biological activities. Early researchers recognized that incorporating halogen substituents, particularly bromine atoms, could modulate the electronic properties of the aromatic system while potentially enhancing synthetic versatility. The specific positioning of the bromine atom at the meta position relative to the sulfonyl group in this compound reflects careful consideration of electronic effects and synthetic accessibility. Historical synthetic methodologies for preparing such compounds typically involved the reaction of appropriate sulfonyl chlorides with amine substrates, following protocols established in the classical literature.

The development of extended alkyl chain sulfonamides, such as the butylamine derivative under examination, represents a more recent advancement in sulfonamide chemistry. These longer-chain compounds emerged from recognition that the length and nature of the alkyl spacer between the sulfonyl group and the amine functionality could significantly influence molecular properties including solubility, bioavailability, and potential biological activities. The four-carbon chain length in this compound represents an optimal balance between synthetic accessibility and molecular properties, as shorter chains may lack the desired flexibility while longer chains might introduce unwanted lipophilicity or synthetic complexity.

International Union of Pure and Applied Chemistry Nomenclature and Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(3-bromophenyl)sulfonylbutan-1-amine;hydrochloride, which precisely describes the molecular structure according to established naming conventions. This nomenclature system clearly identifies the presence of a brominated phenyl ring connected through a sulfonyl linker to a four-carbon aliphatic chain terminating in a primary amine group, with the entire structure existing as a hydrochloride salt. The systematic name reflects the compound's classification as both an organosulfur compound and an organohalogen compound, placing it within multiple chemical categories that define its potential reactivity patterns and synthetic applications.

The molecular formula C₁₀H₁₅BrClNO₂S indicates the presence of ten carbon atoms, fifteen hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 328.65 grams per mole. The Chemical Abstracts Service registry number 2206200-16-8 provides a unique identifier for this specific compound in chemical databases and literature searches. The compound's classification extends beyond simple sulfonamide categorization to include designations as a substituted benzenesulfonamide, a halogenated aromatic compound, and a primary aliphatic amine salt.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 4-(3-bromophenyl)sulfonylbutan-1-amine;hydrochloride |

| Molecular Formula | C₁₀H₁₅BrClNO₂S |

| Molecular Weight | 328.65 g/mol |

| Chemical Abstracts Service Number | 2206200-16-8 |

| PubChem Compound Identification | 124081718 |

The International Union of Pure and Applied Chemistry classification system also recognizes the compound's structural features through its International Chemical Identifier string and Simplified Molecular Input Line Entry System representation. The International Chemical Identifier key KLPXLWQHWXFVPY-UHFFFAOYSA-N provides a unique hash-based identifier that facilitates database searches and structural comparisons. The Simplified Molecular Input Line Entry System notation C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCN.Cl describes the molecular connectivity in a linear text format that can be processed by chemical informatics software.

Significance in Sulfonamide Chemistry

The significance of this compound within the broader context of sulfonamide chemistry stems from its representation of advanced synthetic methodologies and its potential as a versatile synthetic intermediate. Sulfonamides constitute one of the most important classes of synthetic compounds in modern chemistry, with applications spanning pharmaceutical development, agricultural chemistry, and materials science. The specific structural features of this compound demonstrate several key principles that have evolved in sulfonamide chemistry over the past century, particularly the strategic incorporation of halogen substituents and extended alkyl chains.

The bromine substituent at the meta position of the benzene ring introduces significant electronic effects that can modulate the reactivity of the sulfonyl group and influence the overall molecular properties. Electron-withdrawing groups such as bromine typically enhance the electrophilic character of the sulfonyl moiety, potentially increasing reactivity toward nucleophilic species. This electronic modulation represents a sophisticated application of substituent effects in molecular design, allowing chemists to fine-tune the chemical behavior of sulfonamide compounds for specific applications. Research has demonstrated that such structural modifications can significantly impact biological activities when these compounds are employed in pharmaceutical development programs.

The four-carbon alkyl chain connecting the sulfonyl group to the amine functionality provides important structural flexibility that distinguishes this compound from simpler sulfonamide derivatives. This extended linker allows for conformational diversity that may be crucial for molecular recognition events or for achieving optimal binding geometries in biological systems. The chain length also influences physicochemical properties such as solubility, partition coefficients, and membrane permeability, parameters that are critical for pharmaceutical applications. Studies of structure-activity relationships in sulfonamide series have consistently demonstrated the importance of alkyl chain length in determining biological outcomes.

The hydrochloride salt formation represents another important aspect of this compound's chemical significance, as salt formation is a widely employed strategy for improving the handling properties and stability of amine-containing compounds. The conversion of the free base amine to its hydrochloride salt typically enhances water solubility, crystallinity, and chemical stability, making the compound more suitable for synthetic applications and potential biological studies. This approach to improving compound properties through salt formation is a standard practice in pharmaceutical chemistry and synthetic organic chemistry.

Position in Contemporary Chemical Research

Contemporary chemical research has positioned this compound and related compounds at the intersection of several important research areas, including medicinal chemistry, synthetic methodology development, and chemical biology. The compound's structural features make it particularly relevant to current investigations into sulfonamide-based therapeutic agents and synthetic intermediates for complex molecule construction. Recent advances in synthetic chemistry have enabled the efficient preparation of such specialized compounds, supporting their increased use in research applications.

Modern synthetic approaches to sulfonamide preparation have evolved significantly from the classical methods involving sulfonyl chlorides and amines. Contemporary methodologies include the use of sulfonyl fluorides, sulfonyl azides, and activated sulfonate esters as alternative electrophilic partners, offering improved reaction conditions and expanded substrate scope. The preparation of this compound benefits from these methodological advances, allowing for more efficient and selective synthetic routes. The compound's brominated aromatic ring also provides opportunities for further functionalization through modern cross-coupling reactions, positioning it as a versatile building block for complex molecule synthesis.

Research investigations into arylsulfonamide derivatives have demonstrated their potential in various therapeutic areas, including antibacterial, antifungal, and anticancer applications. The specific structural features of this compound align with design principles that have emerged from structure-activity relationship studies in these areas. The presence of the brominated aromatic ring and the extended alkyl chain terminating in an amine group provides multiple sites for molecular recognition and potential biological activity. Contemporary research has shown that both benzene rings containing electron-withdrawing substituents and sulfonamide moieties can be preferable for improving bioactivity of target compounds.

The compound's position in current chemical research is also influenced by its potential utility in chemical biology applications, where sulfonamide derivatives serve as important tools for studying biological processes. The structural complexity of this compound makes it suitable for applications requiring precise molecular recognition or specific protein-ligand interactions. Contemporary chemical biology research increasingly relies on such well-defined synthetic compounds to probe biological mechanisms and develop new therapeutic strategies.

Propiedades

IUPAC Name |

4-(3-bromophenyl)sulfonylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S.ClH/c11-9-4-3-5-10(8-9)15(13,14)7-2-1-6-12;/h3-5,8H,1-2,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPXLWQHWXFVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Detailed Synthetic Route

Step 1 : Synthesis of 3-Bromobenzenesulfonyl Chloride

Step 2 : Reaction with Butylamine

- 3-Bromobenzenesulfonyl chloride is reacted with butylamine in a suitable solvent, such as dichloromethane or acetonitrile, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

Step 3 : Purification and Conversion to Hydrochloride Salt

- The resulting amine is purified and then treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions

| Reagent | Role | Solvent | Base |

|---|---|---|---|

| 3-Bromobenzenesulfonyl Chloride | Reactant | Dichloromethane or Acetonitrile | Triethylamine |

| Butylamine | Reactant | - | - |

| Hydrochloric Acid | Acid for Salt Formation | - | - |

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions for higher yield and purity, using automated reactors, and possibly employing continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, similar to its analogs:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines, thiols, or alcohols in polar solvents like DMSO or acetonitrile.

- Oxidation Reactions : The sulfonyl group can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

- Reduction Reactions : The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

| Reaction Type | Reagents | Solvents | Conditions |

|---|---|---|---|

| Substitution | Nucleophiles (amines, thiols, alcohols) | DMSO, Acetonitrile | Polar solvents |

| Oxidation | Hydrogen Peroxide, Potassium Permanganate | Water, Acetic Acid | Acidic or Basic |

| Reduction | Lithium Aluminum Hydride, Sodium Borohydride | Ether, THF | Anhydrous conditions |

Research Findings and Applications

This compound is used in organic synthesis for preparing sulfonyl derivatives and in biochemical studies for enzyme inhibition and protein modification. Its unique structure imparts distinct chemical reactivity and biological activity, making it valuable in medicinal chemistry and potential therapeutic applications.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the benzene ring undergoes substitution reactions with nucleophiles due to the electron-withdrawing sulfonyl group, which activates the aromatic ring.

-

Reaction with Amines :

-

Reaction with Thiols :

Amine Group Reactivity

The butylamine moiety participates in typical primary amine reactions:

Acylation:

-

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides.

Alkylation:

Sulfonyl Group Reactivity

The sulfonamide group exhibits stability under acidic/basic conditions but can undergo hydrolysis or rearrangement in extreme cases:

-

Hydrolysis :

-

Curtius Rearrangement :

Catalytic Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh), NaCO, DME/HO | Biaryl sulfonamide derivatives | 75–90 | |

| Buchwald-Hartwig | Pd(dba), XPhos, KPO | Aryl amine-functionalized sulfonamides | 60–80 |

Side Reactions and Byproducts

-

Urea Formation : Competing reactions with secondary amines (e.g., diisopropylamine) yield ureas under aerobic conditions .

-

Oxidative Degradation : Exposure to air/light may oxidize the amine group, forming nitroso or nitro derivatives .

Reaction Optimization Data

Key parameters from analogous sulfonamide reactions:

Stability and Handling

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : It serves as a building block in organic synthesis, particularly for creating sulfonamide derivatives, which are crucial in various chemical reactions.

Biology

- Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its structure allows it to interact with biological targets, potentially leading to enzyme inhibition and other therapeutic effects.

- Enzyme Inhibition Studies : Preliminary studies suggest that 4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride could inhibit enzymes like alpha-glucosidase, which is relevant for diabetes management. Comparative studies have shown varying degrees of inhibition among similar compounds, highlighting the need for further investigation into its efficacy .

Medicine

- Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent in treating various diseases due to its potential biological activities. Specifically, its ability to inhibit specific enzymes positions it as a candidate for drug development against conditions such as diabetes and cancer .

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the development of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives similar to this compound:

- Antimicrobial Activity : Research has shown that sulfonamide derivatives can exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects.

- Anticancer Properties : Investigations into related compounds have indicated potential anticancer activity, warranting further exploration into this compound's therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

3-(3-Bromobenzenesulfonyl)-propylamine Hydrochloride (CAS 2206609-45-0)

- Structural Features : Shorter propylamine chain (C3 vs. C4) with the same 3-bromobenzenesulfonyl group.

- Molecular Weight : Lower due to reduced alkyl chain length.

- Physicochemical Properties : Increased solubility in polar solvents compared to the butylamine analog, attributed to a higher charge-to-carbon ratio. However, reduced lipophilicity may limit membrane permeability in biological systems.

- Applications: Potential as a shorter-chain intermediate in sulfonamide-based drug synthesis .

4-(3-Bromobenzenesulfonylmethyl)-piperidine Hydrochloride (CAS 2204912-84-3)

- Structural Features : Piperidine ring replaces the butylamine chain, with a sulfonylmethyl (-SO₂-CH₂-) linker.

- Molecular Weight : Higher due to the piperidine moiety.

- The sulfonylmethyl group may alter metabolic stability compared to direct sulfonamide linkage.

- Applications : Likely explored for central nervous system (CNS) targets due to piperidine’s prevalence in neuroactive compounds .

4-[4-(3-Pyridyl)imidazol-1-yl]butylamine Trihydrochloride (CAS 173838-63-6)

- Structural Features : Butylamine chain with a pyridylimidazole heterocycle instead of a sulfonyl group.

- Molecular Weight : Significantly higher (due to trihydrochloride salt and aromatic heterocycles).

- Applications : Suited for targeting enzymes or receptors requiring aromatic/hydrogen-bonding interactions, such as kinase inhibitors .

4-Phenylbutylamine Hydrochloride (CAS 30684-06-1)

- Structural Features : Phenyl substituent instead of sulfonyl group.

- Molecular Weight : Lower due to absence of bromine and sulfur.

- Physicochemical Properties : Increased lipophilicity from the phenyl group, enhancing blood-brain barrier penetration. Reduced polarity compared to sulfonamide analogs.

- Applications : Found in psychoactive or adrenergic compounds due to phenylalkylamine structural motifs .

Butalamine Hydrochloride

- Structural Features : Unspecified butylamine derivative, distinct in substituent placement and functional groups.

- Physicochemical Properties : Likely optimized for therapeutic efficacy through balanced solubility and bioavailability.

- Applications : Investigated for cardiovascular or antiarrhythmic activity, as seen in related compounds like dronedarone hydrochloride (e.g., sulfonylation steps in synthesis) .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| 4-(3-Bromobenzenesulfonyl)-butylamine HCl | 2206200-16-8 | C₁₀H₁₅BrNO₂S·HCl | ~343.7 (calc.) | Sulfonamide, bromophenyl, C4 chain | Pharmaceutical intermediate |

| 3-(3-Bromobenzenesulfonyl)-propylamine HCl | 2206609-45-0 | C₉H₁₃BrNO₂S·HCl | ~329.6 (calc.) | Shorter C3 chain | Synthetic precursor |

| 4-(3-Bromobenzenesulfonylmethyl)-piperidine HCl | 2204912-84-3 | C₁₂H₁₅BrNO₂S·HCl | ~369.7 (calc.) | Piperidine ring, sulfonylmethyl | CNS-targeted drug development |

| 4-[4-(3-Pyridyl)imidazol-1-yl]butylamine TriHCl | 173838-63-6 | C₁₂H₁₇N₅·3HCl | ~371.2 (calc.) | Pyridylimidazole, trihydrochloride | Kinase or receptor modulation |

| 4-Phenylbutylamine HCl | 30684-06-1 | C₁₀H₁₅N·HCl | ~201.7 (calc.) | Phenyl substituent | Neuroactive/Adrenergic agents |

| Butalamine HCl | Not provided | Not specified | Not specified | Butylamine derivative | Cardiovascular research |

Actividad Biológica

4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows for interactions with various biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure

The compound features a sulfonamide group attached to a butylamine chain, with a bromobenzene moiety that may enhance its biological activity through specific interactions with enzyme active sites or receptors.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Enzyme Inhibition : Many sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrases and alpha-glucosidases, which are relevant in diabetes management and other metabolic disorders.

- Antimicrobial Properties : Sulfonamides have been traditionally used as antibiotics, suggesting that this compound may possess similar properties.

- Anti-inflammatory Effects : Some studies have indicated that derivatives can exhibit anti-inflammatory activities, potentially useful in treating conditions like arthritis.

Enzyme Inhibition Studies

A comparative study of sulfonamide derivatives was conducted to evaluate their inhibitory effects on alpha-glucosidase. The results are summarized in Table 1 below:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | TBD | Potential inhibitor; further studies required |

| Acarbose (standard) | 37.38 | Known alpha-glucosidase inhibitor |

| Nitro derivative (12e) | 32.37 | Most effective in the study |

| Nitro derivative (12f) | 37.75 | Comparable to acarbose |

This table illustrates the need for further investigation into the specific IC50 values for this compound to better understand its efficacy as an enzyme inhibitor .

Antimicrobial Activity

Studies on related compounds have shown promising antimicrobial effects against various bacterial strains. For instance, sulfonamides are known to act against Gram-positive and Gram-negative bacteria by inhibiting folate synthesis. The potential for this compound to exhibit similar properties warrants investigation through microbiological assays.

Case Studies

- Diabetes Management : A recent study focused on the development of sulfonamide derivatives as alpha-glucosidase inhibitors. Compounds were synthesized and tested for their ability to lower blood glucose levels postprandially. The findings suggested that modifications to the sulfonamide structure could enhance inhibitory activity, indicating a pathway for optimizing this compound for diabetic treatment .

- Anti-inflammatory Research : Another investigation assessed various sulfonamide derivatives for their anti-inflammatory properties in vitro. Results indicated that certain structural features significantly enhanced their activity against inflammatory markers, suggesting that similar modifications could be explored for this compound .

Q & A

Basic: What are the recommended analytical techniques for characterizing 4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride?

Methodological Answer:

Characterization should include high-performance liquid chromatography (HPLC) for purity assessment (>95% as per industry standards ), nuclear magnetic resonance (NMR) for structural elucidation (¹H/¹³C and 2D-COSY for connectivity), and mass spectrometry (MS) for molecular weight confirmation. Elemental analysis is critical to verify stoichiometry, especially given the bromine and sulfonyl groups. For hygroscopic or thermally unstable batches, dynamic vapor sorption (DVS) can assess moisture sensitivity . Always cross-validate results with synthetic intermediates (e.g., sulfonyl chloride precursors ) to trace impurities.

Advanced: How can researchers resolve discrepancies in NMR data during synthesis?

Methodological Answer:

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from residual solvents , tautomerism , or diastereomeric byproducts . First, ensure rigorous purification via recrystallization (using anhydrous ethanol/water mixtures ) or column chromatography (silica gel with ethyl acetate/hexane gradients). For ambiguous signals, employ variable-temperature NMR to identify dynamic processes or heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm assignments . If stereochemical impurities are suspected, compare experimental data with density functional theory (DFT)-calculated chemical shifts . Document solvent effects (e.g., DMSO vs. CDCl3) as they may mask proton exchange phenomena .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (tested for chemical permeation ), sealed goggles, and lab coats.

- Ventilation: Conduct reactions in a fume hood due to potential HCl release during hydrolysis .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and collect in designated halogenated waste containers .

- Storage: Keep in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .

- Emergency Measures: For skin contact, rinse immediately with water for 15+ minutes; for inhalation, move to fresh air and monitor for bronchial irritation .

Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Mechanistic Studies: Use Gaussian or ORCA for DFT calculations to map energy profiles of sulfonamide bond formation. Compare activation energies for competing pathways (e.g., nucleophilic substitution vs. radical mechanisms) .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict regioselectivity in substitution reactions .

- Docking Studies: If the compound is bioactive, employ AutoDock Vina to model interactions with target proteins (e.g., enzyme active sites ). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What synthetic routes are optimal for preparing this compound?

Methodological Answer:

A two-step approach is recommended:

Sulfonylation: React 3-bromobenzenesulfonyl chloride with butylamine in anhydrous dichloromethane (DCM) at 0°C, using triethylamine as a base to scavenge HCl .

Hydrochloride Formation: Precipitate the product by adding concentrated HCl to the reaction mixture, followed by vacuum filtration and drying under reduced pressure .

Critical Controls: Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) and confirm the absence of unreacted sulfonyl chloride via iodometric titration .

Advanced: How can researchers address conflicting solubility data in literature?

Methodological Answer:

Conflicting solubility profiles (e.g., in DMSO vs. methanol) may stem from polymorphism or hydration states . Conduct:

- Powder X-ray Diffraction (PXRD): Identify crystalline phases and compare with simulated patterns from Cambridge Structural Database .

- Thermogravimetric Analysis (TGA): Quantify bound solvents or water content up to 200°C .

- Solubility Screening: Use a Chemspeed robotic platform to test solubility in 20+ solvents at varying temperatures, correlating results with Hansen solubility parameters .

Basic: How should researchers validate the purity of this compound for biological assays?

Methodological Answer:

- HPLC-UV/ELSD: Use a C18 column with 0.1% TFA in water/acetonitrile gradients; ensure peak symmetry and absence of tailing .

- Residual Solvent Analysis: Perform GC-MS to detect traces of DCM or THF (ICH Q3C guidelines ).

- Endotoxin Testing: For in vivo studies, use the Limulus Amebocyte Lysate (LAL) assay to confirm levels <0.1 EU/mg .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Lyophilization: Freeze-dry the hydrochloride salt to remove bound water and store under argon at -20°C .

- Stabilizer Additives: Add 1% (w/w) ascorbic acid to prevent oxidation of the benzenesulfonyl group .

- Accelerated Stability Testing: Use an environmental chamber (40°C/75% RH for 6 months) to model degradation kinetics and identify degradation products via LC-MS .

Basic: What are the key spectral signatures in IR spectroscopy for this compound?

Methodological Answer:

- Sulfonyl Group: Strong asymmetric stretching at ~1350 cm⁻¹ and symmetric stretching at ~1150 cm⁻¹ .

- Amine Hydrochloride: Broad N-H stretch at 2500–3000 cm⁻¹ and NH bending at 1600 cm⁻¹ .

- Aromatic C-Br: Vibrations at 550–600 cm⁻¹. Compare with reference spectra of 3-bromobenzenesulfonyl chloride intermediates to confirm functional group retention .

Advanced: How can isotopic labeling aid in metabolic pathway studies?

Methodological Answer:

- Deuterium Labeling: Synthesize the compound with deuterium at the butylamine chain (e.g., C-D bonds) using NaBD4 reduction . Track metabolic fate via LC-MS/MS with selected reaction monitoring (SRM).

- ¹³C-Labeled Sulfonyl Group: Introduce ¹³C via sulfonation with ¹³C-enriched SO2Cl2. Use NMR isotopomer analysis to map metabolic incorporation into cellular biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.